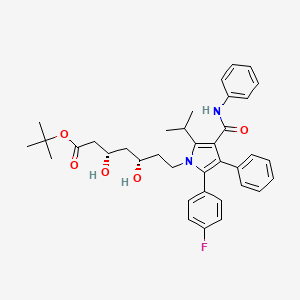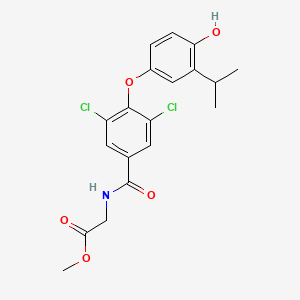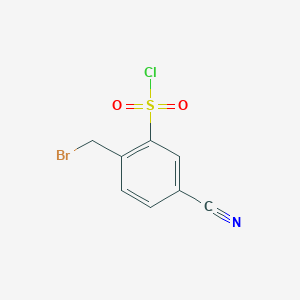
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride is an organic compound that features a benzene ring substituted with a bromomethyl group, a cyano group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, typically under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed
Major Products
Substitution: Products include various substituted benzene derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the sulfonic acid derivative
Scientific Research Applications
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for various studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive towards nucleophiles, while the sulfonyl chloride group can act as an electrophile in various reactions. These interactions facilitate the formation of new chemical bonds and the modification of existing molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-cyanobenzenesulfonyl chloride
- 2-(Iodomethyl)-5-cyanobenzenesulfonyl chloride
- 2-(Bromomethyl)-4-cyanobenzenesulfonyl chloride
Uniqueness
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromomethyl and a cyano group on the benzene ring provides a unique combination of reactivity that is not found in many other compounds .
Properties
Molecular Formula |
C8H5BrClNO2S |
|---|---|
Molecular Weight |
294.55 g/mol |
IUPAC Name |
2-(bromomethyl)-5-cyanobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClNO2S/c9-4-7-2-1-6(5-11)3-8(7)14(10,12)13/h1-3H,4H2 |
InChI Key |
KQORGSFIQKLKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


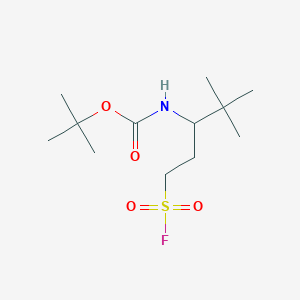

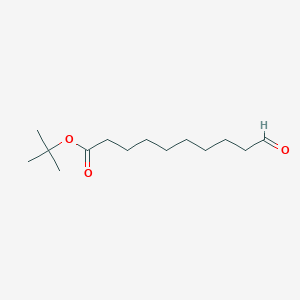



![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
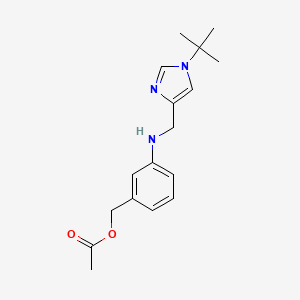

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
